molecular formula C20H25BrN2O2 B3462971 1-(3-bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine

1-(3-bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine

Cat. No. B3462971
M. Wt: 405.3 g/mol
InChI Key: BINPHZYELMAGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine, also known as BDB, is a chemical compound that belongs to the piperazine family. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(3-bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine acts by binding to the serotonin transporter and causing it to release serotonin into the synaptic cleft. This results in increased levels of serotonin in the brain, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
The effects of this compound on the brain and body are complex and not fully understood. It has been shown to produce a range of effects, including increased locomotor activity, hyperthermia, and changes in mood and perception. It has also been found to have neuroprotective properties, meaning that it may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine in lab experiments is its potency as a serotonin releasing agent. This makes it useful for studying the role of serotonin in various physiological and pathological processes. However, one limitation is that its effects are complex and not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(3-bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the study of the neural mechanisms underlying mood and perception. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations as a research tool.

Scientific Research Applications

1-(3-bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine has been studied for its potential use as a research tool in neuroscience. It has been found to be a potent serotonin releasing agent, meaning that it increases the levels of serotonin in the brain. This property makes it useful for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-24-19-7-6-17(13-20(19)25-2)15-23-10-8-22(9-11-23)14-16-4-3-5-18(21)12-16/h3-7,12-13H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINPHZYELMAGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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